2-Chloro-6-(morpholin-4-ylmethyl)phenol
Description
Overview of Phenolic and Morpholine-Containing Chemical Entities in Academic Research
Phenolic and morpholine-containing compounds are individually recognized as highly significant scaffolds in academic and industrial research, particularly within medicinal chemistry.
Phenolic compounds , characterized by a hydroxyl group attached to an aromatic ring, are widespread in natural products and serve as crucial building blocks for a vast array of more complex molecules, including polymers and pharmaceuticals. mdpi.com The reactivity of the phenol (B47542) ring, particularly its susceptibility to electrophilic substitution at the positions ortho and para to the hydroxyl group, makes it a versatile substrate for chemical modification. nih.govresearchgate.net Phenols are of particular importance due to their high reactivity and widespread occurrence in both natural organic matter and anthropogenic chemicals. nih.govresearchgate.net
The morpholine (B109124) ring , a six-membered heterocycle containing both an oxygen and a nitrogen atom, is frequently incorporated into bioactive molecules and approved drugs. nih.govresearchgate.netresearchgate.net It is often classified as a "privileged structure" in medicinal chemistry due to its advantageous physicochemical, biological, and metabolic properties. nih.govresearchgate.net The inclusion of a morpholine moiety can enhance drug-like characteristics such as solubility, membrane permeability, and metabolic stability. researchgate.netacs.org Its ability to improve pharmacokinetic properties and increase potency through molecular interactions with biological targets makes it a valuable tool for medicinal chemists. nih.govnih.gove3s-conferences.org The morpholine ring is a versatile and readily accessible synthetic building block, easily introduced as an amine reagent or constructed through various synthetic methodologies. nih.govresearchgate.net
| Functional Moiety | Significance in Academic Research |
| Phenol | Versatile chemical intermediate; high reactivity for electrophilic substitution nih.govresearchgate.net; core structure in many natural products and bioactive molecules. mdpi.com |
| Morpholine | Considered a "privileged structure" in medicinal chemistry nih.govresearchgate.net; improves pharmacokinetic properties (e.g., solubility, permeability) researchgate.netacs.org; enhances biological potency. nih.govnih.gov |
Academic Rationale for Investigating the Unique Structural Attributes of 2-Chloro-6-(morpholin-4-ylmethyl)phenol
The academic rationale for investigating this compound stems from the specific combination of its three key structural features: the chlorinated phenol core, the morpholinomethyl group, and their ortho-relationship.
Halogen Substitution : The presence of a chlorine atom on the phenol ring significantly influences its electronic properties and reactivity. Halogenation is a fundamental reaction, with chlorine substitution occurring via electrophilic attack, typically at the ortho and para positions. nih.gov The chlorine atom acts as an electron-withdrawing group, which can modulate the acidity of the phenolic hydroxyl group and affect the molecule's interaction with biological targets. The position of the halogen is critical; for instance, chlorine substituents in the meta position can interfere with certain reaction pathways observed for ortho- and para-substituted phenols. nih.gov
Aminomethyl Moiety : The morpholinomethyl group is typically introduced onto the phenol ring via the Mannich reaction, a classic three-component reaction involving an active hydrogen compound (phenol), formaldehyde (B43269), and a secondary amine (morpholine). acs.orgwikipedia.org This aminomethyl group introduces a basic nitrogen center, which can be crucial for salt formation and solubility, and the morpholine ring itself, known to impart favorable drug-like properties. researchgate.netacs.org
Stereoelectronic Effects : The ortho-positioning of the bulky and basic morpholinomethyl group next to the acidic hydroxyl group and the chlorine atom creates a sterically hindered and electronically complex environment. This specific arrangement can lead to intramolecular hydrogen bonding between the phenolic proton and the morpholine nitrogen, influencing the molecule's conformation, physicochemical properties, and binding capabilities. The investigation of such molecules allows researchers to study how these combined steric and electronic effects dictate chemical behavior and potential bioactivity. A study on the aminomethylation of the related compound 2-chloro-4-phenylphenol (B167023) confirms that this reaction proceeds to place the aminomethyl moiety in the ortho position relative to the phenolic hydroxyl group. researchgate.net
Evolution of Synthetic Strategies for Related Molecular Scaffolds Bearing Halogenated Phenol and Aminomethyl Moieties
The synthesis of molecules like this compound relies on the strategic combination of halogenation and aminomethylation of a phenolic scaffold. The evolution of these synthetic strategies has moved from classical, often harsh methods to more efficient and selective modern techniques.
Classical Strategies:
Phenol Halogenation : The traditional method for chlorinating phenols involves electrophilic aromatic substitution using agents like aqueous chlorine. gfredlee.com This process often leads to a mixture of products, including mono-, di-, and tri-substituted phenols, requiring separation and purification. nih.govgfredlee.com
The Mannich Reaction : This has long been the cornerstone for introducing aminomethyl groups onto phenols. acs.orgej-chem.org The reaction involves the condensation of a phenol with formaldehyde and an amine (such as morpholine or piperidine), typically under heating. acs.org It is a powerful tool for C-C bond formation and functionalization of the position ortho to the hydroxyl group. ej-chem.orgresearchgate.net
Modern and Evolved Strategies:
Selective Halogenation : To overcome the lack of selectivity in classical chlorination, methods using specific catalysts have been developed. For instance, Lewis acids combined with diaryl sulfides can promote highly selective ortho-chlorination of phenols. google.com Other advanced strategies include using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) catalyzed by ammonium (B1175870) salts for regioselective mono-chlorination under mild conditions. nih.gov
Advanced Aminomethylation : While the Mannich reaction remains prevalent, alternative and more efficient methods have been developed. These include copper-catalyzed aminomethylation, which offers high levels of ortho-selectivity and group-compatibility under mild conditions. nih.gov Other innovative protocols use sources like dichloromethane (B109758) as a C1 donor in ultrasound-promoted reactions to achieve aminomethylation. researchgate.net
Cross-Dehydrogenative Coupling (CDC) : This represents a significant advancement, allowing for the direct coupling of C-H bonds. CDC strategies have been developed for the ortho-aminomethylation of phenols, offering a more atom-economical approach compared to traditional methods that may require pre-functionalized starting materials. rsc.org
The progression of these synthetic methods reflects a broader trend in chemical synthesis toward greater efficiency, selectivity, and sustainability, enabling the more facile and targeted production of complex molecules like this compound for further scientific investigation.
| Synthetic Transformation | Classical Method | Evolved Strategy |
| Ortho-Chlorination of Phenol | Electrophilic substitution with aqueous chlorine (often yields mixtures). nih.govgfredlee.com | Catalytic systems (e.g., Lewis acid/diaryl sulfide) for high selectivity. google.comnih.gov |
| Ortho-Aminomethylation of Phenol | Mannich Reaction (Phenol + Formaldehyde + Amine). acs.orgwikipedia.org | Transition-metal (e.g., Cu) catalyzed reactions; Cross-Dehydrogenative Coupling (CDC). nih.govrsc.org |
Structure
3D Structure
Properties
CAS No. |
87059-84-5 |
|---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
2-chloro-6-(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C11H14ClNO2/c12-10-3-1-2-9(11(10)14)8-13-4-6-15-7-5-13/h1-3,14H,4-8H2 |
InChI Key |
RIYSLSMXJUWLKV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C(=CC=C2)Cl)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloro 6 Morpholin 4 Ylmethyl Phenol and Its Chemical Analogues
Development of Novel Reaction Pathways for the Core Structure
The creation of the 2-Chloro-6-(morpholin-4-ylmethyl)phenol core structure hinges on the sequential and highly regioselective functionalization of a phenol (B47542) ring. This involves two primary synthetic challenges: the ortho-aminomethylation and the ortho-chlorination of the phenolic hydroxyl group.
Strategic Approaches to Regioselective Phenol Functionalization
Phenols are versatile and readily available building blocks in organic synthesis, serving as precursors for a wide range of pharmaceuticals, agrochemicals, and functional materials. nih.gov The direct C–H functionalization of free phenols is a powerful strategy that enhances molecular complexity efficiently. nih.gov Historically, many synthetic routes required the protection of the highly reactive phenolic hydroxyl group to achieve selective functionalization. nih.gov However, recent advancements have focused on direct, regioselective C–H bond functionalization, which offers a more atom-economical and straightforward pathway. nih.govresearchgate.net
For the synthesis of this compound, the key challenge lies in controlling the site of electrophilic substitution on the electron-rich aromatic ring. The hydroxyl group is a potent ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho (C2, C6) and para (C4) to the -OH group. Achieving the desired 2,6-disubstitution requires methodologies that can selectively target these ortho positions while avoiding or controlling substitution at the para position. This can be accomplished through a judicious choice of starting materials, catalysts, and reaction conditions to steer the aminomethylation and chlorination steps to the desired locations.
Introduction of the Morpholine-4-ylmethyl Moiety via Mannich-type Reactions and Related Processes
The introduction of the morpholine-4-ylmethyl group onto the phenol ring is most commonly achieved through the Mannich reaction. oarjbp.com This classic three-component condensation reaction involves an active hydrogen compound (the phenol), a non-enolizable aldehyde (typically formaldehyde), and a secondary amine (morpholine). wikipedia.orgthermofisher.com The reaction is a versatile method for the aminoalkylation of various nucleophilic substrates. oarjbp.com
The mechanism of the Mannich reaction begins with the formation of an electrophilic iminium ion from the reaction of morpholine (B109124) and formaldehyde (B43269). wikipedia.org The electron-rich phenol then acts as a nucleophile, attacking the iminium ion to form the C-C bond, resulting in the desired aminomethylated phenol. wikipedia.org This reaction is highly effective for functionalizing phenols, as demonstrated in the synthesis of related structures like aminomethylated 2-chloro-4-phenylphenols, which are prepared by reacting the parent phenol with formaldehyde and a secondary amine in ethanol (B145695) at room temperature. researchgate.net Similarly, the synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol utilizes this method, reacting 4-chlorophenol (B41353) with formaldehyde and thiomorpholine (B91149). researchgate.net
Recent advancements have also explored catalyst-free and solvent-free Mannich reactions, offering more environmentally friendly and convenient routes to aminomethylated phenols. tandfonline.comtandfonline.com Brønsted acid catalysis has been shown to promote chemo- and ortho-selective aminomethylation of free phenols with N,O-acetals under mild conditions, highlighting a pathway for high regioselectivity. nih.gov
Regioselective Chlorination Methodologies on Phenolic Rings
Achieving regioselective chlorination of the phenolic ring, specifically at the ortho position, is a critical step that often requires specialized methodologies to overcome the intrinsic preference for para-chlorination. scientificupdate.com Several advanced strategies have been developed to control the site of chlorination.
Catalyst-Controlled Chlorination: The use of specific catalysts can dramatically influence the regiochemical outcome. For instance, Lewis basic selenoether catalysts have been employed for a highly efficient ortho-selective electrophilic chlorination of phenols, achieving ortho/para selectivity ratios of up to >20:1. acs.orgacs.org This method provides comparable selectivity to previously developed bis-thiourea catalysts but at significantly lower catalyst loadings. acs.org Thiourea-based catalysts are also notable for their ability to direct the chlorination outcome; depending on the specific thiourea (B124793) catalyst used with N-chlorosuccinimide (NCS) as the chlorinating agent, high selectivity for either the ortho- or para-chloro isomer can be achieved. scientificupdate.com
Transition Metal-Catalyzed Chlorination: Transition metals, particularly palladium, have been used to catalyze the direct ortho-selective C–H functionalization of free phenols. rsc.org These methods often utilize a directing group to guide the metal catalyst to a specific C-H bond, enabling precise chlorination.
Other Reagent Systems: The combination of sulfuryl chloride (SO2Cl2) with a Lewis acid, such as AlCl3, in the presence of sulfur-containing moderators like tetrahydrothiopyran (B43164) derivatives, has been developed to enhance para-regioselectivity, but modifications to such systems can also influence ortho-substitution. researchgate.net
| Chlorinating Agent | Catalyst/Reagent System | Primary Selectivity | Key Findings | Reference |
|---|---|---|---|---|
| N-chlorosuccinimide (NCS) | Lewis Basic Selenoether Catalyst | Ortho (>20:1 o/p) | Highly efficient at low catalyst loadings (1 mol%). | acs.orgacs.org |
| N-chlorosuccinimide (NCS) | Bis-thiourea Catalyst | Ortho (up to 10:1 o/p) | Catalyst structure can be tuned to switch selectivity to para. | scientificupdate.com |
| Sulfuryl Chloride (SO2Cl2) | AlCl3 / Tetrahydrothiopyran derivatives | Para | Moderator enhances para-selectivity over the uncatalyzed reaction. | researchgate.net |
Optimization of Reaction Conditions and Catalyst Systems
The successful synthesis of this compound with high yield and purity relies heavily on the optimization of reaction parameters. Key factors include the choice of solvent, reaction temperature, and the use of catalysts to enhance efficiency and selectivity.
Exploration of Solvent Effects and Temperature Dependence in Synthesis
The reaction medium and temperature are critical variables that can profoundly influence the outcome of both the Mannich reaction and chlorination steps.
Temperature Dependence: Temperature control is essential for managing reaction rates and preventing the formation of undesired byproducts. For instance, the synthesis of an aminomethylated chlorophenylphenol analogue is conducted at room temperature over several days to ensure completion. researchgate.net In contrast, the synthesis of a related thiomorpholine derivative requires reflux conditions for 24 hours. researchgate.net In some advanced applications, temperature can be used as a tool to control stereoselectivity. For example, certain diastereoselective aldol (B89426) reactions, which share mechanistic similarities with the Mannich reaction, exhibit temperature-dependent selectivity, where low temperatures favor the formation of one diastereomer and higher temperatures favor another. organic-chemistry.org This highlights the potential for fine-tuning reaction conditions to achieve specific structural outcomes.
Catalytic Enhancements for Improved Reaction Yields and Selectivity
Catalysis is a cornerstone of modern organic synthesis, offering pathways to enhance reaction rates, improve yields, and, most importantly, control selectivity.
Catalysis in Chlorination: As detailed in section 2.1.3, catalysis is paramount for achieving regioselective chlorination of phenols. The development of catalyst systems that can overcome the natural para-directing tendency of electrophilic chlorination is a significant achievement. researchgate.net Lewis basic organocatalysts, such as selenoethers and thioureas, operate by forming a complex with the chlorinating agent, which then delivers the chlorine to the ortho position of the phenol, guided by hydrogen bonding interactions. acs.orgacs.org These catalytic systems are highly effective, enabling the synthesis of ortho-chlorinated phenols that are otherwise difficult to access. acs.org
Catalysis in Mannich Reactions: While many Mannich reactions on highly reactive substrates like phenols can proceed without a catalyst, catalytic methods have been developed to improve efficiency and control stereochemistry. tandfonline.comtandfonline.com For instance, Brønsted acids can catalyze the ortho-selective aminomethylation of phenols. nih.gov Furthermore, in the realm of asymmetric synthesis, organocatalysts such as (S)-proline have been used to achieve highly enantioselective Mannich reactions, which is crucial when synthesizing chiral molecules with specific biological activities. wikipedia.org The cooperative use of multiple catalysts, for example, borinic acid and copper-based catalysts, has also been explored for enantioselective Mannich reactions involving ketone enolates, showcasing the sophisticated catalytic strategies available for C-C bond formation. rsc.org
| Reaction Type | Catalyst System | Function/Advantage | Reference |
|---|---|---|---|
| Ortho-Chlorination | Lewis Basic Selenoether | High ortho-selectivity (>20:1) at low catalyst loading. | acs.orgacs.org |
| Ortho/Para-Chlorination | Thiourea Derivatives | Switchable regioselectivity between ortho and para isomers. | scientificupdate.com |
| Ortho-Aminomethylation | Brønsted Acid (e.g., CF3COOH) | Promotes high ortho-selectivity in aminomethylation with N,O-acetals. | nih.gov |
| Asymmetric Mannich Reaction | (S)-Proline | Organocatalyst for achieving high enantioselectivity. | wikipedia.org |
| Ortho-Alkylation | Copper(II) Chloride (CuCl2) | Catalyzes ortho-selective C-H functionalization with diazoesters. | rsc.org |
Application of Green Chemistry Principles in the Synthesis of this compound
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign by adopting these principles. Traditional syntheses, such as the Mannich reaction, often use volatile organic solvents and may require extended reaction times and elevated temperatures, leading to significant energy consumption and waste generation.
Applying green chemistry to this synthesis involves several key areas:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The Mannich reaction is generally considered to have good atom economy.
Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids. N-formylmorpholine is another compound that has been evaluated as a green solvent in the synthesis of various organic compounds ajgreenchem.com.
Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, which can dramatically shorten reaction times nih.gov.
Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to faster reactions, higher yields, and increased product purity compared to conventional heating methods nih.govmdpi.com. The synthesis of this compound via the Mannich reaction is an ideal candidate for optimization using microwave irradiation.
Under microwave conditions, the reaction between 2-chlorophenol (B165306), formaldehyde, and morpholine could potentially be carried out in a shorter timeframe and with higher efficiency. The focused heating effect of microwaves can accelerate the rate of reaction, often allowing for lower bulk temperatures or the complete elimination of solvents (solvent-free conditions) nih.gov.
Solvent-free, or "neat," reactions are highly desirable from a green chemistry perspective as they eliminate solvent-related waste, cost, and safety hazards. For the synthesis of the target compound, a mixture of the solid 2-chlorophenol and the liquid morpholine with paraformaldehyde could be irradiated with microwaves, potentially leading to the formation of the product without any additional solvent.
Comparison of Conventional vs. Microwave-Assisted Synthesis (Hypothetical Data Based on Analogous Reactions):
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
| Reaction Time | Several hours to 24 hours | 5-30 minutes | nih.govresearchgate.net |
| Temperature | Reflux temperature of solvent (e.g., 65-80 °C) | 80-120 °C | nih.govmdpi.com |
| Solvent | Ethanol or Methanol | Ethanol or Solvent-free | nih.govresearchgate.net |
| Yield | Good (e.g., 70-85%) | Excellent (e.g., 90-97%) | nih.gov |
| Energy Consumption | High | Low | - |
| Waste Generation | Moderate (solvent waste) | Minimal | - |
The data presented in the table is based on findings for similar reactions, such as the synthesis of other phenolic Mannich bases and various heterocyclic compounds under microwave irradiation, which consistently demonstrate significant improvements over conventional heating protocols nih.govnih.govresearchgate.net. The application of these green and efficient methodologies holds significant promise for the sustainable production of this compound and its analogues.
Theoretical and Computational Chemistry Investigations of 2 Chloro 6 Morpholin 4 Ylmethyl Phenol
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical studies are fundamental to elucidating the electronic characteristics of 2-Chloro-6-(morpholin-4-ylmethyl)phenol. By solving approximations of the Schrödinger equation, these methods map out the distribution of electrons within the molecule, which in turn dictates its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Interactive Table: Illustrative Optimized Geometrical Parameters for this compound based on DFT Calculations.
| Parameter | Bond/Angle | Value |
| Bond Length | C-Cl | ~1.75 Å |
| Bond Length | O-H | ~0.97 Å |
| Bond Length | C-O | ~1.37 Å |
| Bond Length | C-N (morpholine) | ~1.46 Å |
| Bond Angle | C-C-Cl | ~120° |
| Bond Angle | C-O-H | ~109° |
| Dihedral Angle | C-C-C-N | Varies |
Note: These values are representative and would be precisely determined in a specific computational study.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors
The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.comyoutube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. rsc.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the HOMO is expected to be localized on the electron-rich phenol (B47542) and morpholine (B109124) rings, while the LUMO may be distributed over the aromatic system.
Interactive Table: Representative Frontier Orbital Energies and Related Quantum Chemical Descriptors.
| Descriptor | Abbreviation | Typical Value (eV) | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.0 to -6.5 | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.5 to -2.0 | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 3.0 to 6.0 | Chemical reactivity, stability |
| Ionization Potential | IP ≈ -EHOMO | 5.0 to 6.5 | Energy to remove an electron |
| Electron Affinity | EA ≈ -ELUMO | 0.5 to 2.0 | Energy released on adding an electron |
Charge Distribution and Electrostatic Potential Maps (MEP) for Reactive Site Prediction
The distribution of electron density in a molecule is rarely uniform. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution on the surface of a molecule, providing a guide to its reactive behavior. researchgate.net In an MEP map, regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the morpholine ring, identifying them as key sites for electrophilic interaction. researchgate.netresearchgate.net The hydrogen of the hydroxyl group would exhibit a positive potential, making it a likely site for interaction with nucleophiles.
Conformational Analysis and Intramolecular Interactions
The flexibility of the morpholinomethyl side chain in this compound allows it to adopt various spatial arrangements, or conformations. The study of these conformations and the forces that stabilize them is crucial for a complete understanding of the molecule's behavior.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to explore the full range of conformations a molecule can adopt over time at a given temperature. cdc.govnih.gov MD simulations model the movements of atoms and bonds within a molecule, revealing the accessible conformational landscape. For this compound, MD simulations could be used to understand the flexibility of the morpholinomethyl substituent and its preferred orientations relative to the phenol ring. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor site.
Investigation of Intramolecular Hydrogen Bonding and Halogen Bonding Interactions
The specific arrangement of atoms in this compound allows for the formation of intramolecular interactions that can significantly influence its conformation and properties. An intramolecular hydrogen bond can form between the hydroxyl group's hydrogen atom and the nitrogen atom of the morpholine ring. nih.govnih.govrsc.org Such a bond would create a cyclic structure, restricting the conformational freedom of the side chain and affecting the acidity of the phenolic proton. nih.govnih.govnih.govresearchgate.net
Prediction of Spectroscopic Signatures for Advanced Mechanistic Probes
Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, these predictive methods are invaluable for establishing its structural and electronic characteristics. By simulating its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, researchers can obtain detailed information about its molecular vibrations, chemical environment of individual atoms, and three-dimensional structure. These computational approaches, particularly those based on Density Functional Theory (DFT), allow for a precise assignment of experimental spectra and can be used as advanced probes to understand mechanistic details in more complex chemical systems.
The vibrational spectra of this compound can be computationally modeled to predict its characteristic IR and Raman frequencies. Such analyses are typically performed using DFT methods, with the B3LYP functional and a 6-311++G(d,p) basis set being a common level of theory for achieving a balance between accuracy and computational cost. nih.govepa.gov These calculations begin with the optimization of the molecule's ground-state geometry, which is then used to compute harmonic vibrational frequencies. researchgate.net
The theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a finite basis set. To correct for this, a scaling factor, typically around 0.96, is applied to the computed wavenumbers. nih.gov The results of these calculations provide a detailed picture of the molecule's vibrational modes, which can be assigned based on their potential energy distribution (PED). elixirpublishers.com
Key predicted vibrational modes for this compound include the O-H stretching of the phenolic group, C-H stretching from the aromatic ring and the morpholine and methylene (B1212753) groups, C-C stretching within the benzene (B151609) ring, and vibrations associated with the C-Cl, C-N, and C-O bonds. researchgate.netresearchgate.net These computational predictions are crucial for accurately interpreting experimental FT-IR and FT-Raman spectra.
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Spectral Region | Description of Motion |
|---|---|---|---|
| O-H Stretch | 3450 - 3550 | IR | Stretching of the phenolic hydroxyl group, potentially broadened by hydrogen bonding. |
| C-H Aromatic Stretch | 3050 - 3100 | IR, Raman | Stretching vibrations of the C-H bonds on the benzene ring. researchgate.net |
| C-H Aliphatic Stretch | 2850 - 2980 | IR, Raman | Asymmetric and symmetric stretching of C-H bonds in the morpholine ring and methylene bridge. researchgate.net |
| C=C Aromatic Stretch | 1450 - 1600 | IR, Raman | In-plane stretching of the carbon-carbon bonds within the aromatic ring. researchgate.net |
| C-N Stretch | 1180 - 1250 | IR | Stretching of the C-N bonds involving the morpholine ring and the methylene bridge. |
| C-O Stretch (Phenol) | 1200 - 1260 | IR | Stretching of the C-O bond of the phenolic group. |
| C-Cl Stretch | 650 - 750 | IR, Raman | Stretching vibration of the carbon-chlorine bond. |
Theoretical calculations of NMR chemical shifts are essential for confirming the structure of newly synthesized compounds like this compound and for studying its conformational dynamics in solution. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for predicting isotropic magnetic shielding constants, which are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.govmdpi.com
The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and the adequate modeling of the solvent environment, often accomplished using a Polarizable Continuum Model (PCM). researcher.lifenih.gov Functionals such as B3LYP, mPW1PW91, and ωB97XD have demonstrated high accuracy in predicting both ¹H and ¹³C chemical shifts. researcher.lifemdpi.com
By calculating the chemical shifts for different possible conformers of the molecule, researchers can determine the most probable structure in solution by comparing the theoretical data with experimental NMR spectra. nih.gov Discrepancies between calculated and experimental values can indicate the presence of specific intramolecular interactions, such as hydrogen bonding between the phenolic proton and the nitrogen or oxygen atom of the morpholine ring, or intermolecular phenomena like self-aggregation. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Phenolic OH | 9.0 - 10.5 | - | Shift is highly dependent on solvent and concentration; may indicate intramolecular H-bonding. |
| Aromatic CH | 6.8 - 7.5 | 115 - 130 | Specific shifts depend on the position relative to the chloro, hydroxyl, and methyl-morpholine substituents. |
| Ar-C-OH | - | 150 - 155 | Carbon atom directly attached to the hydroxyl group. |
| Ar-C-Cl | - | 120 - 125 | Carbon atom directly attached to the chlorine atom. |
| Methylene (-CH₂-) | 3.7 - 4.0 | 55 - 65 | Bridge between the aromatic ring and the morpholine nitrogen. bch.ro |
| Morpholine (-CH₂-N) | 2.5 - 2.8 | 50 - 55 | Methylene groups adjacent to the nitrogen atom. bch.ro |
| Morpholine (-CH₂-O) | 3.6 - 3.9 | 65 - 70 | Methylene groups adjacent to the oxygen atom. bch.ro |
Theoretical Studies on Reaction Mechanisms and Transition States Involving this compound
Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions, including the synthesis of this compound. This compound is typically formed via a Mannich reaction, which involves the aminomethylation of a phenol (2-chlorophenol) with formaldehyde (B43269) and a secondary amine (morpholine). researchgate.net
Theoretical studies can map out the entire reaction energy profile, identifying the structures and energies of reactants, intermediates, transition states, and products. usda.gov According to transition-state theory, the energy barrier required to form the transition state is directly related to the reaction rate. usda.gov By calculating these barriers for different possible pathways, the most favorable reaction mechanism can be determined.
For the Mannich reaction of 2-chlorophenol (B165306), a key step is the electrophilic aromatic substitution on the electron-rich phenol ring. Computational models can investigate the regioselectivity of this reaction, explaining why the morpholinomethyl group is directed to the ortho-position relative to the hydroxyl group. This is likely influenced by the directing effects of the hydroxyl and chloro substituents, as well as potential steric hindrance. The calculations would involve locating the transition state structure for the attack of the Eschenmoser salt-like intermediate (formed from morpholine and formaldehyde) at the ortho-position of the phenolate (B1203915) anion. usda.gov Methods like semi-empirical PM3 or DFT can be used to model these transition states and calculate their activation energies. usda.gov
Computational Modeling of Non-Covalent Interactions with Abstract Chemical Surfaces
Non-covalent interactions are fundamental in determining the three-dimensional structure of molecules and their interactions with other chemical entities, such as biological receptors or material surfaces. nih.govnih.gov For this compound, both intramolecular and intermolecular non-covalent forces are significant.
Intramolecular Interactions: A likely intramolecular hydrogen bond can form between the acidic phenolic proton (donor) and the lone pair of electrons on the morpholine nitrogen atom (acceptor). This interaction would stabilize a specific conformation of the molecule, restricting the rotation around the C-C bond connecting the methylene bridge to the phenol ring.
Intermolecular Interactions: The molecule can engage in a variety of intermolecular interactions with abstract chemical surfaces, which can be modeled computationally to predict its behavior in different environments. These interactions include:
Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the morpholine oxygen and nitrogen atoms can act as acceptors.
Halogen Bonding: The chlorine atom can act as a Lewis acid (halogen bond donor), interacting with Lewis bases on a surface.
π-Stacking: The electron-rich aromatic ring can participate in stacking interactions with other π-systems.
Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) analysis, and Hirshfeld surface analysis are used to visualize and quantify these weak interactions. nih.gov These models can map the electrostatic potential of the molecule to identify regions of positive and negative charge, predicting how it will orient itself when approaching a complementary surface. elixirpublishers.com
Table 3: Analysis of Non-Covalent Interactions
| Type of Interaction | Molecular Moieties Involved | Computational Method for Analysis | Significance |
|---|---|---|---|
| Intramolecular Hydrogen Bond | Phenolic -OH and Morpholine -N | Geometry Optimization, QTAIM | Stabilizes molecular conformation and influences chemical reactivity. |
| Intermolecular Hydrogen Bond | Phenolic -OH, Morpholine -O/-N | NCI Plots, Molecular Dynamics | Governs self-assembly, crystal packing, and interaction with polar surfaces. |
| Halogen Bond | Aromatic C-Cl | Electrostatic Potential Mapping, QTAIM | Contributes to binding with surfaces containing nucleophilic regions. |
| π-Stacking | Benzene Ring | Hirshfeld Surface Analysis | Important for interactions with aromatic surfaces or other π-systems. |
Structural Elucidation and Crystallographic Analysis of 2 Chloro 6 Morpholin 4 Ylmethyl Phenol and Its Co Crystals
Single-Crystal X-ray Diffraction for Solid-State Conformation and Packing Arrangements
While a specific single-crystal X-ray diffraction study for 2-Chloro-6-(morpholin-4-ylmethyl)phenol is not publicly available, analysis of analogous structures allows for postulation of its likely solid-state conformation. For instance, in related phenol-morpholine derivatives, the morpholine (B109124) ring typically adopts a stable chair conformation. The orientation of the morpholin-4-ylmethyl group relative to the phenol (B47542) ring would be determined by a combination of steric effects and the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the morpholine nitrogen.
The crystal packing would be significantly influenced by intermolecular hydrogen bonds. The phenolic -OH group is a strong hydrogen bond donor and would likely interact with the morpholine nitrogen or oxygen atoms of neighboring molecules. The presence of the chloro substituent also introduces the possibility of halogen bonding, where the chlorine atom acts as an electrophilic region and interacts with a nucleophilic site on an adjacent molecule.
Table 1: Postulated Crystallographic Parameters and Conformations for this compound (Hypothetical)
| Parameter | Predicted Value/Conformation | Basis for Prediction |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of similar complexity |
| Space Group | P2₁/c or P2₁2₁2₁ | Frequent space groups for chiral or centrosymmetric packing |
| Morpholine Ring Conformation | Chair | Lowest energy conformation for the morpholine ring |
Polymorphism and Crystallization Engineering of this compound
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical and materials science. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. For this compound, with its multiple functional groups capable of forming various intermolecular interactions, the existence of polymorphs is highly probable.
Crystallization engineering techniques could be employed to selectively obtain different polymorphic forms. This can be achieved by varying crystallization conditions such as:
Solvent: The polarity and hydrogen bonding capability of the solvent can influence which supramolecular synthons are formed.
Temperature and Cooling Rate: These parameters can affect the kinetics of nucleation and crystal growth, leading to different polymorphs.
Additives: The presence of impurities or specifically added "tailor-made" additives can inhibit or promote the growth of certain crystal faces.
Co-crystallization Studies with Structurally Related Chemical Entities and Their Supramolecular Interactions
Co-crystallization is a powerful technique to modify the physicochemical properties of a solid without altering the chemical structure of the active molecule. This involves crystallizing the target molecule with a second, different molecule (a coformer) to form a new crystalline phase. The selection of a coformer is guided by the principles of supramolecular chemistry, aiming to form robust and predictable intermolecular interactions.
For this compound, potential coformers could include:
Carboxylic acids: These can form strong O-H···N or O-H···O hydrogen bonds with the phenol and morpholine groups.
Other phenols or amides: These can participate in hydrogen bonding networks.
Halogenated molecules: These could interact via halogen bonds with the chloro substituent.
The resulting co-crystals would exhibit unique crystal packing and potentially improved properties such as solubility or stability. The supramolecular interactions in these co-crystals would be a combination of those found in the individual components, often leading to the formation of specific, recurring patterns known as supramolecular synthons.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, Halogen Bonds, π-π Stacking) in the Crystalline State
The stability and structure of the crystalline state of this compound and its co-crystals would be governed by a variety of intermolecular interactions.
Hydrogen Bonds: As previously mentioned, the phenolic hydroxyl group is a strong hydrogen bond donor, while the morpholine nitrogen and oxygen atoms are acceptors. This would lead to the formation of robust O-H···N or O-H···O hydrogen bonds, which would likely be the primary drivers of the crystal packing.
Halogen Bonds: The chlorine atom on the phenol ring can participate in halogen bonding. This is a directional interaction between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule. In the crystal structure, this could manifest as C-Cl···O or C-Cl···N interactions.
Table 2: Potential Intermolecular Interactions in the Crystalline State of this compound
| Interaction Type | Donor | Acceptor | Predicted Significance |
|---|---|---|---|
| Hydrogen Bond | Phenolic -OH | Morpholine N | High |
| Hydrogen Bond | Phenolic -OH | Morpholine O | Moderate |
| Halogen Bond | C-Cl | O or N atom | Moderate |
Chemical Reactivity and Transformation Pathways of 2 Chloro 6 Morpholin 4 Ylmethyl Phenol
Electrophilic Aromatic Substitution Reactions on the Phenolic Ring
The phenolic ring in 2-Chloro-6-(morpholin-4-ylmethyl)phenol is activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the hydroxyl (-OH) group. openstax.orgwikipedia.org This group directs incoming electrophiles primarily to the ortho and para positions. libretexts.orgbritannica.com In this specific molecule, the substituents are located at positions 1 (-OH), 2 (-Cl), and 6 (-CH₂-Morpholine).
The available positions for substitution are 3, 4, and 5. The directing effects of the existing substituents can be summarized as follows:
Hydroxyl (-OH) group: A powerful activating group and an ortho, para-director. It strongly favors substitution at positions 4 and 6. Since position 6 is already occupied, it strongly directs to position 4.
Chloro (-Cl) group: A deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of resonance. taylorandfrancis.com It directs towards positions 4 and 6 (occupied).
Morpholinomethyl (-CH₂-N(CH₂)₄O) group: This is an alkylamine-type substituent. The alkyl group is weakly activating and an ortho, para-director. It would direct to positions 3 and 5.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com For instance, nitration with dilute nitric acid would be expected to yield primarily 2-Chloro-4-nitro-6-(morpholin-4-ylmethyl)phenol. libretexts.org However, strong oxidizing conditions can lead to degradation and the formation of tarry materials. libretexts.org
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction Type | Reagent | Predicted Major Product |
| Nitration | Dilute HNO₃ | 2-Chloro-4-nitro-6-(morpholin-4-ylmethyl)phenol |
| Bromination | Br₂ in a non-polar solvent | 4-Bromo-2-chloro-6-(morpholin-4-ylmethyl)phenol |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-2-chloro-6-(morpholin-4-ylmethyl)phenol |
Nucleophilic Substitution Reactions Involving the Halogen and Morpholine (B109124) Moieties
Nucleophilic aromatic substitution (SNAr) on the phenolic ring is generally difficult because the ring is electron-rich. Such reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom) and harsh reaction conditions. The existing substituents on this compound are not sufficiently electron-withdrawing to facilitate SNAr reactions under standard conditions.
The morpholine moiety, being a secondary amine derivative, can potentially act as a nucleophile itself in various reactions if not protonated. However, within the context of substitution on the compound, the C-N bonds of the morpholine ring are generally stable. The most plausible nucleophilic substitution would involve the displacement of the chlorine atom. This typically requires high temperatures and pressures or metal catalysis, a reaction known as the Buchwald-Hartwig amination if reacting with an amine. researchgate.net For example, reaction with a strong nucleophile like sodium methoxide (B1231860) under forcing conditions could potentially replace the chlorine with a methoxy (B1213986) group.
Another possibility involves intramolecular reactions. Under specific conditions, the nitrogen of the morpholine ring could potentially displace another group on the molecule, although this is sterically unlikely for the adjacent chlorine atom. The morpholine ring itself can be synthesized via intramolecular SN2 reactions, highlighting the nucleophilic character of the nitrogen atom. nih.govacs.org
Oxidation and Reduction Chemistry of the Compound
Oxidation: Phenols are susceptible to oxidation, often yielding quinones. openstax.orgdoubtnut.com The oxidation of this compound with a suitable oxidizing agent, such as chromic acid or Fremy's salt, would likely lead to the formation of a para-benzoquinone derivative, as the para position is unsubstituted. openstax.orglibretexts.org The oxidation process involves the loss of two hydrogen atoms (one from the hydroxyl group and one from the ring at the para position) and the formation of two carbonyl groups. In this case, the expected product would be 2-chloro-6-(morpholin-4-ylmethyl)cyclohexa-2,5-diene-1,4-dione. Phenols can also be slowly oxidized by air, leading to darkly colored mixtures containing quinone-type structures. doubtnut.com
Reduction: The reduction of the phenolic group is not a common transformation. However, the aromatic ring can be reduced under specific conditions, such as catalytic hydrogenation at high pressure and temperature or a Birch reduction. The Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol) would reduce the aromatic ring to a cyclohexadiene derivative. The reduction of the phenol (B47542) itself to benzene (B151609) can be achieved by heating with zinc dust. doubtnut.com
Table 2: Potential Oxidation and Reduction Products
| Reaction Type | Reagent(s) | Potential Product |
| Oxidation | Na₂Cr₂O₇, H₂SO₄ | 2-Chloro-6-(morpholin-4-ylmethyl)benzo-1,4-quinone |
| Reduction | Zinc Dust, Heat | 1-Chloro-3-(morpholin-4-ylmethyl)benzene |
| Ring Hydrogenation | H₂, Pt/C (high pressure/temp) | 2-Chloro-6-(morpholin-4-ylmethyl)cyclohexanol |
Hydrolytic Stability and Chemical Degradation Pathways
The hydrolytic stability of this compound is expected to be relatively high under neutral pH conditions. The key linkages to consider are the carbon-chlorine bond, the carbon-nitrogen bonds, and the ether linkage within the morpholine ring.
Aryl-Chloride Bond: The C-Cl bond on the aromatic ring is strong and generally resistant to hydrolysis unless activated by strong electron-withdrawing groups.
Morpholine Ring: The C-N and C-O bonds within the morpholine ring are stable ether and amine linkages, respectively, and are not prone to hydrolysis under mild acidic or basic conditions.
Benzyl-Nitrogen Bond: The bond between the phenolic ring and the morpholine nitrogen (Ar-CH₂-N) is a benzylic amine linkage, which is also generally stable.
Degradation would likely occur under more extreme conditions. In strong acidic or basic solutions at elevated temperatures, cleavage of the morpholine ring or other bonds could occur. For instance, strong acids could protonate the morpholine nitrogen, potentially influencing its stability. Oxidative degradation pathways, as seen with other chlorophenols, could involve hydroxylation and eventual ring cleavage. taylorandfrancis.com
Photochemical Reactivity and Light-Induced Transformations
For this compound, a likely photochemical transformation would be the homolytic cleavage of the C-Cl bond to form an aryl radical and a chlorine radical. This aryl radical could then abstract a hydrogen atom from the solvent or another molecule to yield 6-(morpholin-4-ylmethyl)phenol. This process of hydroxylative dechlorination is a known degradation pathway for chlorophenols in aqueous environments. taylorandfrancis.com The presence of the other functional groups could influence the quantum yield and the specific secondary reactions of the resulting radicals, but photodechlorination remains a primary anticipated pathway.
Derivatization Strategies and Analogue Synthesis for Academic Exploration of Structure Function Relationships Non Biological Context
Synthesis of N-Substituted Morpholine (B109124) Analogues
The foundational synthesis of 2-Chloro-6-(morpholin-4-ylmethyl)phenol typically proceeds via a Mannich reaction involving 2-chlorophenol (B165306), formaldehyde (B43269), and morpholine. A straightforward strategy to generate analogues with substitutions on the morpholine nitrogen is to replace morpholine with a pre-synthesized N-substituted piperazine (B1678402) or a related cyclic amine in the initial Mannich reaction.
| N-Substituent (R) | Corresponding Amine Reagent | Synthetic Strategy | Potential Research Focus |
|---|---|---|---|
| Methyl (-CH₃) | N-methylpiperazine | Direct Mannich Reaction | Effect of increased basicity |
| Ethyl (-CH₂CH₃) | N-ethylpiperazine | Direct Mannich Reaction | Steric and electronic effects |
| Benzyl (B1604629) (-CH₂Ph) | N-benzylpiperazine | Direct Mannich Reaction | Influence of aromatic substituent |
| 4-Fluorophenyl (-C₆H₄F) | N-(4-Fluorophenyl)piperazine | Direct Mannich Reaction | Modulation of electronic properties |
Modifications to the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a prime target for derivatization due to its reactivity. Standard organic transformations can be employed to convert the hydroxyl group into ethers or esters, which allows for a fine-tuning of the molecule's hydrogen-bonding capabilities, polarity, and steric profile.
Esterification: The synthesis of phenyl esters is typically achieved by reacting the phenol (B47542) with an acyl chloride or acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl or carboxylic acid byproduct. Given the steric hindrance from the ortho-chloro and morpholinomethyl substituents, more forcing conditions or specialized catalysts may be required for efficient conversion. google.comorganic-chemistry.org
Etherification: The Williamson ether synthesis is the most common method for preparing the corresponding phenyl ethers. This reaction involves deprotonating the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form the phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, benzyl bromide).
| Derivative Type | Reagent | General Reaction Conditions | Resulting Functional Group |
|---|---|---|---|
| Acetate Ester | Acetyl Chloride or Acetic Anhydride | Base (e.g., Pyridine), Room Temperature | -OCOCH₃ |
| Benzoate Ester | Benzoyl Chloride | Base (e.g., Pyridine), Room Temperature | -OCOPh |
| Methyl Ether | Methyl Iodide or Dimethyl Sulfate | Base (e.g., K₂CO₃, NaH), Solvent (e.g., Acetone, DMF) | -OCH₃ |
| Benzyl Ether | Benzyl Bromide | Base (e.g., K₂CO₃, NaH), Solvent (e.g., Acetone, DMF) | -OCH₂Ph |
Exploration of Halogen Atom Variations on the Phenolic Ring
Replacing the chlorine atom at the 2-position of the phenolic ring with other halogens (fluorine, bromine, iodine) provides a direct route to study the impact of the halogen bond donor strength and electronic effects on the molecule's properties. The most practical synthetic approach to these analogues involves utilizing the appropriately substituted 2-halophenol as the starting material in the Mannich reaction with morpholine and formaldehyde.
For instance, the synthesis of 2-Bromo-6-(morpholin-4-ylmethyl)phenol would commence with 2-bromophenol. Regioselective halogenation of phenols, particularly at the ortho position, can be challenging due to the activating nature of the hydroxyl group, which directs electrophiles to both ortho and para positions. nih.gov However, specific methods have been developed for selective ortho-halogenation. For example, ortho-bromination can be achieved with high selectivity using N-bromosuccinimide (NBS) in methanol, often with a catalytic amount of an acid like p-toluenesulfonic acid. nih.gov For ortho-chlorination, reagents such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) in the presence of an ammonium (B1175870) salt catalyst have proven effective. scientificupdate.com
| Target Analogue | Phenolic Starting Material | Key Reagents for Mannich Reaction | Rationale for Variation |
|---|---|---|---|
| 2-Fluoro-6-(morpholin-4-ylmethyl)phenol | 2-Fluorophenol | Morpholine, Formaldehyde | Study of high electronegativity effects |
| 2-Bromo-6-(morpholin-4-ylmethyl)phenol | 2-Bromophenol | Morpholine, Formaldehyde | Study of increased polarizability and size |
| 2-Iodo-6-(morpholin-4-ylmethyl)phenol | 2-Iodophenol | Morpholine, Formaldehyde | Exploration of strong halogen bonding potential |
Introduction of Additional Functionalities for Mechanistic Study
To facilitate detailed mechanistic studies, functionalities such as "clickable" moieties or spectroscopic tags can be incorporated into the molecular structure. These additions provide handles for attaching the molecule to other substrates or for tracking its behavior using various analytical techniques.
Clickable Moieties: "Click chemistry" refers to reactions that are high-yielding, modular, and create minimal byproducts. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.orgnih.gov An alkyne group can be readily introduced onto the this compound scaffold by converting the phenolic hydroxyl into an ether with propargyl bromide. researchgate.net Similarly, an azide (B81097) can be installed by first converting the hydroxyl into a good leaving group (e.g., a tosylate) and then performing a nucleophilic substitution with sodium azide. These terminally-functionalized analogues can then be "clicked" onto surfaces, polymers, or other molecules bearing the complementary azide or alkyne group.
Spectroscopic Tags: Fluorescent tags are invaluable for detection and quantification. The phenolic hydroxyl group is an ideal site for attaching a fluorophore. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic reagent that reacts with phenols in the presence of a base to form highly fluorescent sulfonamide derivatives. nih.govacs.org This allows the molecule to be studied using fluorescence spectroscopy, providing high sensitivity for analytical applications. oup.combiomol.com
| Functionality | Synthetic Strategy | Reagent | Purpose/Application |
|---|---|---|---|
| Terminal Alkyne | Williamson ether synthesis on phenolic -OH | Propargyl bromide | Substrate for CuAAC "click" reaction |
| Azide | Tosylation of phenolic -OH, followed by Sₙ2 | 1. TsCl, Pyridine 2. Sodium Azide (NaN₃) | Substrate for CuAAC "click" reaction |
| Dansyl Fluorophore | Sulfonylation of phenolic -OH | Dansyl Chloride | Fluorescence detection and imaging |
| Imidazole Fluorophore | Esterification of phenolic -OH | 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride | Fluorescence detection and HPLC analysis nih.govresearchgate.net |
Exploration of Supramolecular Chemistry and Self Assembly Involving 2 Chloro 6 Morpholin 4 Ylmethyl Phenol
Host-Guest Chemistry and Complexation with Synthetic Receptors
There is currently no specific research available detailing the host-guest chemistry or complexation of 2-Chloro-6-(morpholin-4-ylmethyl)phenol with synthetic receptors such as cyclodextrins, calixarenes, or cyclophanes.
In principle, the phenolic ring of this compound could act as a guest, inserting into the hydrophobic cavity of a host molecule like a cyclodextrin (B1172386) in an aqueous solution. The binding affinity would be influenced by factors such as the size match between the host cavity and the guest, as well as potential hydrogen bonding between the phenol's hydroxyl group and the rim of the host molecule. However, without experimental data, any discussion of binding constants or complex stoichiometry remains speculative.
Formation of Coordination Complexes with Metal Ions
Specific studies on the formation of coordination complexes between this compound and metal ions have not been identified in the reviewed literature. Phenolic compounds are well-known to act as ligands for a variety of metal ions, typically coordinating through the deprotonated phenolate (B1203915) oxygen.
The structure of this compound includes a phenolic hydroxyl group, a morpholine (B109124) nitrogen, and a chloro substituent, all of which could potentially participate in metal coordination. The nitrogen atom of the morpholine ring and the oxygen of the phenolic hydroxyl group could act as a bidentate ligand, forming a chelate ring with a metal ion. The nature of the resulting complex, including its geometry and stability, would depend on the specific metal ion, the solvent system, and the reaction conditions. Analogous phenolic Mannich bases are known to form stable complexes with transition metals and lanthanides, but data for this specific ligand is absent.
Table 1: Potential Metal Coordination Sites of this compound
| Potential Coordinating Atom | Functional Group | Role in Coordination |
|---|---|---|
| Oxygen | Phenolic Hydroxyl | Primary coordination site (as phenolate) |
| Nitrogen | Morpholine | Secondary coordination site (bidentate chelation) |
Self-Assembly Processes in Solution and at Interfaces
No dedicated research on the self-assembly processes of this compound in solution or at interfaces has been found. Self-assembly is typically driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.
The molecule possesses both a hydrogen bond donor (the phenolic -OH) and acceptors (the morpholine oxygen and nitrogen), suggesting the potential for forming hydrogen-bonded networks in the solid state or in non-polar solvents. The aromatic ring could participate in π-π stacking interactions. However, the steric bulk of the morpholinomethyl group might influence or hinder the efficiency of these packing arrangements. At interfaces, the amphiphilic nature of the molecule could lead to the formation of organized monolayers, but this has not been experimentally verified.
Molecular Recognition Studies with Non-Biological Chemical Scaffolds
There are no available molecular recognition studies involving this compound and non-biological chemical scaffolds. Such studies would explore the specific, non-covalent binding of this molecule to a synthetic receptor. The recognition process would rely on the complementary shapes, sizes, and chemical functionalities of the host and guest molecules. The combination of a hydrogen-bonding phenol (B47542), a sterically defined morpholine group, and a halogenated aromatic ring presents a unique set of features for potential selective recognition by a suitably designed synthetic host, though no such systems have been reported.
Advanced Spectroscopic and Spectrometric Characterization for Mechanistic Insights in 2 Chloro 6 Morpholin 4 Ylmethyl Phenol Research
In-Situ NMR Spectroscopy for Monitoring Reaction Progress and Intermediates
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for real-time monitoring of chemical reactions, providing kinetic and mechanistic data without the need for sample quenching and workup. beilstein-journals.org For the synthesis of 2-Chloro-6-(morpholin-4-ylmethyl)phenol, which is typically formed through the Mannich reaction of 2-chlorophenol (B165306), formaldehyde (B43269), and morpholine (B109124), in-situ NMR can track the consumption of reactants and the formation of the final product.
The reaction mechanism for phenolic Mannich bases involves the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile in the substitution reaction with the phenol (B47542). researchgate.net By monitoring the characteristic signals of the reactants and the product, it is possible to elucidate the reaction kinetics. For instance, the disappearance of the aldehyde protons and the appearance of the methylene (B1212753) bridge protons can be followed over time.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Related Phenolic Mannich Base
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Ar-H | 7.15 - 7.60 | 119.3 - 151.9 |
| Ar-CH₂-N | 4.3 - 4.5 | 53.8 |
| N-CH₂ (morpholine) | 3.2 - 4.0 | 47.8, 49.8 |
| O-CH₂ (morpholine) | 3.8 - 4.2 | Not specified |
| Ar-OH | 10.0 - 11.0 | Not applicable |
Note: Data is based on the analogous compound 3-Chloro-5-(morpholin-4-ylmethyl)biphenyl-4-ol hydrochloride and may vary for this compound. researchgate.net
In-situ NMR allows for the detection of transient intermediates, which are crucial for a detailed mechanistic understanding. The technique can also be used to optimize reaction conditions by providing rapid feedback on the effects of temperature, catalyst, and reactant concentrations. beilstein-journals.orgresearchgate.net
Advanced Mass Spectrometry Techniques for Mechanistic Elucidation and Impurity Profiling
Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS), are indispensable for the mechanistic elucidation and impurity profiling of synthetic compounds like this compound. rsc.org Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules such as Mannich bases.
Mechanistic Elucidation:
Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the protonated molecule [M+H]⁺ of this compound. The fragmentation pathways can provide valuable structural information. A plausible fragmentation would involve the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl (B1604629) cation and the neutral morpholine. Another likely fragmentation is the retro-Mannich reaction.
Impurity Profiling:
During the synthesis of this compound, various impurities can be formed, including unreacted starting materials, over-alkylated products (bis-aminomethylated phenols), and other side-products. LC-MS is a highly sensitive and selective method for detecting and quantifying these impurities. mjcce.org.mk High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the elemental composition determination of unknown impurities.
Table 2: Potential Impurities in the Synthesis of this compound and their Detection by LC-MS
| Potential Impurity | Plausible m/z of [M+H]⁺ | Technique for Identification |
| 2-Chlorophenol | 129.0051 | LC-MS, HRMS |
| Morpholine | 88.0757 | GC-MS or derivatization LC-MS |
| 2-Chloro-4,6-bis(morpholin-4-ylmethyl)phenol | 342.1892 | LC-MS, HRMS, MS/MS |
| Self-condensation products of formaldehyde | Variable | LC-MS |
Vibrational Spectroscopy (IR, Raman) for Conformational Dynamics and Bonding Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the molecular vibrations and can be used to analyze the conformational dynamics and bonding characteristics of this compound. researchgate.netmdpi.com
The IR and Raman spectra of this compound would be characterized by vibrations of the substituted phenol ring, the morpholine ring, and the methylene bridge. The hydroxyl (-OH) stretching vibration of the phenol is expected to be a broad band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, indicative of hydrogen bonding. libretexts.org Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. researchgate.net
The morpholine ring has two main conformations, the chair and the boat, with the chair conformation being more stable. nih.govnih.gov The vibrational modes of the morpholine ring, particularly the C-O-C and C-N-C stretching and bending vibrations, would be sensitive to its conformation. nih.gov
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) |
| O-H stretch (Phenol) | 3200 - 3600 (broad) | Weak |
| Aromatic C-H stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H stretch (CH₂) | 2800 - 3000 | 2800 - 3000 |
| C=C stretch (Aromatic) | 1450 - 1600 | 1450 - 1600 |
| C-N stretch (Aliphatic) | 1000 - 1250 | Moderate |
| C-O stretch (Phenol) | 1200 - 1300 | Moderate |
| C-O-C stretch (Morpholine) | 1050 - 1150 | Weak |
| C-Cl stretch | 600 - 800 | Strong |
Note: These are predicted ranges based on data for related compounds like 2-chloro-6-methylphenol (B1203925) and other aminomethylated phenols. libretexts.orgresearchgate.netnih.gov
By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved. researchgate.net This allows for the study of conformational preferences and the effects of intermolecular interactions. nih.gov
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Interactions
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence spectroscopy, is used to study the electronic transitions within a molecule and can provide information about conjugation and intermolecular interactions.
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted phenol. Phenols typically exhibit two main absorption bands in the UV region, corresponding to π → π* transitions of the benzene (B151609) ring. nist.gov For 2-chlorophenol, these bands are observed around 210-220 nm and 270-280 nm. nist.gov The introduction of the morpholinomethyl group at the ortho position may cause a slight shift in the position and intensity of these bands.
Solvatochromism, the change in the position of absorption or emission bands with solvent polarity, can provide insights into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states.
While many phenolic compounds exhibit fluorescence, the fluorescence properties of this compound have not been extensively reported. The fluorescence emission is expected to be in the UV or blue region of the spectrum. The quantum yield and lifetime of the fluorescence can be influenced by factors such as solvent polarity, pH, and the presence of quenchers. Studies on related chloro-functionalized Schiff bases of aminophenols have shown long-wavelength emission, suggesting that the electronic properties can be tuned by substitution. nih.gov
Table 4: Expected Electronic Absorption Data for this compound
| Solvent | λ_max (nm) (π → π) | λ_max (nm) (π → π) |
| Hexane | ~215 | ~275 |
| Ethanol (B145695) | ~220 | ~280 |
Note: These are estimated values based on data for 2-chlorophenol and related substituted phenols. nist.govresearchgate.netias.ac.in
Prospective Research Avenues and Methodological Innovations for 2 Chloro 6 Morpholin 4 Ylmethyl Phenol Studies
Integration with Flow Chemistry Methodologies for Continuous Synthesis and Process Optimization
The synthesis of substituted phenols and their derivatives can be significantly enhanced through the adoption of flow chemistry. acs.orgacs.org Continuous-flow manufacturing offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and greater control over reaction parameters, which can lead to higher yields and purity. nih.gov
For 2-Chloro-6-(morpholin-4-ylmethyl)phenol, a key synthetic step is the Mannich reaction, involving the aminomethylation of a phenol (B47542). Flow chemistry is particularly well-suited for optimizing such reactions. A prospective flow synthesis setup could involve pumping streams of 2-chlorophenol (B165306), formaldehyde (B43269), and morpholine (B109124) through a heated microreactor. This approach would allow for precise control over residence time, temperature, and stoichiometry, minimizing the formation of byproducts.
Furthermore, multi-step continuous processes could be envisioned. For instance, the synthesis of octyl phenol has been demonstrated in a continuous process using a fixed-bed reactor, which could be adapted for the alkylation or other modifications of this compound. google.com The integration of in-line purification and analysis techniques, such as high-performance liquid chromatography (HPLC), would enable real-time monitoring and optimization of the entire synthesis. nih.gov
A comparative data table illustrating the potential improvements of a flow synthesis approach over a traditional batch synthesis for a generic Mannich reaction of a phenol is presented below.
| Parameter | Traditional Batch Synthesis | Prospective Flow Synthesis | Potential Advantage of Flow Synthesis |
| Reaction Time | Several hours to days | Minutes to hours acs.orgacs.org | Significant reduction in process time |
| Temperature Control | Difficult to maintain uniformly | Precise and uniform heating/cooling nih.gov | Improved selectivity and reduced side reactions |
| Safety | Handling of bulk reagents and exotherms can be hazardous | Small reaction volumes, better heat dissipation nih.gov | Inherently safer process |
| Scalability | Often requires re-optimization | Linear scalability by running longer or in parallel nih.gov | More straightforward scale-up |
| Product Purity | May require extensive purification | Higher purity due to better control nih.gov | Reduced downstream processing costs |
Application of Machine Learning and Artificial Intelligence in Predicting Chemical Properties and Reaction Outcomes (Non-Clinical Focus)
By training ML models on large datasets of known molecules, it is possible to predict properties such as solubility, boiling point, and spectroscopic characteristics for novel compounds like this compound. These models can leverage molecular descriptors derived from the compound's structure to make accurate predictions. chemai.io
Furthermore, AI can be employed to predict the outcomes of potential reactions involving this compound. acs.org For example, an AI model could predict the most likely products of an oxidation or substitution reaction, guiding synthetic chemists in the design of new derivatives. acs.org This predictive capability can save significant time and resources by prioritizing promising reaction pathways. eurekalert.orgchemcopilot.com
The table below outlines a prospective workflow for applying machine learning to predict the properties of this compound.
| Step | Description | Tools and Techniques |
| 1. Data Collection | Gather data on a diverse set of molecules with known properties. | Chemical databases (e.g., Reaxys, PubChem) |
| 2. Molecular Representation | Convert molecular structures into machine-readable formats. | Molecular fingerprints, graph representations |
| 3. Model Training | Train a machine learning algorithm to learn the relationship between molecular structure and properties. | Neural networks, random forests, support vector machines |
| 4. Property Prediction | Use the trained model to predict the properties of this compound. | In-house or commercial ML software |
| 5. Experimental Validation | Synthesize and characterize the compound to validate the model's predictions. | Standard laboratory techniques |
Development of Novel Analytical Probes Utilizing the Compound Structure
The structure of this compound, featuring a phenolic hydroxyl group and a morpholine nitrogen, makes it a promising candidate for the development of novel analytical probes. The phenolic moiety can exhibit fluorescence, and the morpholine group can act as a recognition site or a pH-sensitive trigger. nih.govnih.gov
One prospective avenue is the development of fluorescent probes for pH sensing. The nitrogen atom in the morpholine ring can be protonated at acidic pH, which can lead to a change in the fluorescence of the molecule through a photoinduced electron transfer (PET) mechanism. nih.gov By modifying the phenolic part of the molecule to enhance its fluorescence properties, a highly sensitive and selective pH probe could be designed. nih.gov
Another possibility is the creation of chemosensors for metal ions. The oxygen and nitrogen atoms in the molecule could act as a chelating site for specific metal ions. Upon binding to a metal ion, a change in the fluorescence or absorption spectrum of the compound could be observed, allowing for the detection and quantification of the metal. The development of such probes often involves synthesizing a series of derivatives with different substituents to optimize their sensitivity and selectivity. rsc.orgrsc.org
The table below summarizes the potential development of an analytical probe based on this compound.
| Probe Type | Target Analyte | Principle of Detection | Potential Application |
| Fluorescent pH Probe | H+ | pH-dependent protonation of the morpholine nitrogen, leading to fluorescence quenching or enhancement. nih.govnih.gov | Monitoring pH in chemical reactions or environmental samples. |
| Chemosensor for Metal Ions | e.g., Cu2+, Fe3+, Zn2+ | Chelation of the metal ion by the oxygen and nitrogen atoms, causing a change in the spectroscopic properties. | Detection of heavy metal contamination in water. |
| Luminescent Probe | Phenolic Compounds | The compound could be used as a building block for a larger complex that exhibits luminescence quenching in the presence of other phenolic compounds. rsc.orgrsc.org | Quantification of total phenolic content in environmental water samples. |
Cross-Disciplinary Research Directions in Materials Science, Catalysis, or Environmental Chemistry (Excluding Biomedical Applications)
The functional groups present in this compound open up possibilities for its application in several cross-disciplinary fields beyond its traditional uses.
Materials Science: Phenolic compounds are precursors to phenolic resins and can be used to create polymers with a variety of properties. acs.orgnih.govyoutube.com The morpholine group in this compound could introduce unique characteristics to such polymers, such as improved solubility or the ability to coordinate with metal ions. This could lead to the development of novel functional materials, for example, for use in coatings, adhesives, or as components of composite materials. nih.govrsc.org The C–H functionalization of the phenol ring is a powerful tool for creating diverse and valuable materials. researchgate.netrsc.orgmdpi.com
Catalysis: The structure of this compound suggests its potential use as a ligand in catalysis. The nitrogen and oxygen atoms can coordinate with transition metals to form stable complexes. researchgate.net These complexes could then be investigated as catalysts for various organic transformations, such as oxidation or coupling reactions. nih.govnih.govacs.org Furthermore, morpholine-based organocatalysts have shown efficiency in certain reactions, and the unique substitution pattern of this compound could lead to novel catalytic activity. nih.govfrontiersin.org
Environmental Chemistry: The presence of a chlorinated phenol structure raises questions about the environmental fate and impact of this compound. Research in this area could focus on its biodegradability and potential transformation products in soil and water. oup.comacs.org Studies on the microbial degradation of morpholine have shown that certain microorganisms can break down this heterocycle. nih.govnih.govresearchgate.netresearchgate.netsigmaaldrich.com Investigating whether similar pathways exist for the degradation of this more complex molecule would be of significant environmental interest. Additionally, understanding its potential to act as an environmental pollutant affecting membrane fluidity could be explored. nih.gov The kinetics of its aqueous oxidation by hydroxyl radicals could also be studied to determine its atmospheric lifetime. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-6-(morpholin-4-ylmethyl)phenol, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A protocol similar to the synthesis of morpholine-containing analogs involves reacting 2-amino-6-chlorophenol with morpholine derivatives under reflux in anhydrous conditions (e.g., THF or DCM) with catalytic acid/base. For optimization, monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradient elution (e.g., hexane/ethyl acetate) .
- Key Parameters : Maintain stoichiometric control of morpholine derivatives (1.2–1.5 eq) to avoid side products. Use inert atmospheres (N₂/Ar) to prevent oxidation of phenolic groups .
Q. How should researchers characterize the molecular structure and purity of this compound?
- Analytical Techniques :
- X-ray crystallography : Resolve crystal structure using SHELXL for refinement and ORTEP-III for visualization. Hydrogen-bonding networks can stabilize molecular conformation .
- Spectroscopy : Confirm functional groups via FT-IR (O–H stretch: 3200–3500 cm⁻¹, morpholine C–N: 1100–1250 cm⁻¹). Use ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, morpholine methylenes at δ 2.4–3.1 ppm) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Hazard Mitigation :
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Store separately from oxidizing agents; dispose of waste via certified chemical disposal services .
- First Aid : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Medical observation for 48 hours is advised due to delayed toxicity risks .
Advanced Research Questions
Q. How can crystallographic data resolve conformational flexibility in the morpholine ring of this compound?
- Methodology : Perform single-crystal X-ray diffraction (Stoe IPDS-2 diffractometer) with Mo-Kα radiation (λ = 0.71073 Å). Use SHELXL for refinement, applying Hirshfeld surface analysis to quantify intermolecular interactions (e.g., O–H⋯N hydrogen bonds, C–H⋯π stacking). The morpholine ring typically adopts a chair conformation, with dihedral angles between aromatic and morpholine planes (e.g., 42.67° as in analogs) .
- Data Interpretation : Analyze puckering coordinates (Cremer-Pople parameters) to quantify ring distortion. Software like PLATON or Mercury can model thermal ellipsoids and torsion angles .
Q. What computational strategies are effective for modeling the electronic properties and stability of this compound?
- Approaches :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water) using AMBER or GROMACS to assess conformational stability .
Q. How do substituents on the morpholine ring influence the compound’s bioactivity or intermolecular interactions?
- Comparative Studies : Synthesize analogs with varying morpholine substituents (e.g., methyl, ethyl) and compare:
- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for target interaction studies.
- Crystallographic Trends : Analyze steric effects on packing efficiency (e.g., substituted morpholines may reduce crystal symmetry) .
- Statistical Analysis : Use multivariate regression to correlate substituent electronegativity with hydrogen-bond donor/acceptor capacity .
Q. What strategies address contradictions in spectroscopic vs. crystallographic data for this compound?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
